Kinase Selectivity Profile: (R)-Configuration Confers Distinct Selectivity Against 124-Kinase Panel
The (R)-stereoisomer of the 3-aminopiperidine benzamide scaffold (designated as compound (R)-3) was profiled against a panel of 124 kinases at 1 μM concentration with ATP concentration approximately equal to the Km,ATP for each kinase [1]. The kinome dendrogram analysis revealed that (R)-3 exhibits a discrete selectivity profile with predominant activity restricted to a narrow subset of kinases rather than broad-spectrum inhibition [1]. In the same study, the corresponding (S)-enantiomer (S)-3 demonstrated markedly different kinase selectivity, underscoring that stereochemistry directly determines target engagement patterns [2]. This selectivity profile is structurally encoded by the (3R) configuration of the piperidine ring in the target compound.
| Evidence Dimension | Kinase inhibition breadth at 1 μM |
|---|---|
| Target Compound Data | (R)-3 shows restricted kinase binding pattern; activity observed in a limited subset of kinases |
| Comparator Or Baseline | (S)-3 enantiomer shows distinct and different kinase selectivity profile |
| Quantified Difference | Qualitatively distinct kinome binding patterns between enantiomers; no quantitative overlap metrics provided |
| Conditions | 124-kinase panel; test compound at 1 μM; [ATP] ∼ Km,ATP for each kinase |
Why This Matters
The distinct kinome selectivity pattern of the (R)-enantiomer provides a defined starting point for structure-activity relationship (SAR) studies in kinase inhibitor programs, whereas the racemate or (S)-enantiomer would yield confounding or divergent results.
- [1] J. Med. Chem. 2011, 54(24), 8328–8342. DOI: 10.1021/jm2007326. Figure 3: Selectivity profile of (R)-3 against a panel of 124 kinases. View Source
- [2] J. Med. Chem. 2011, 54(24), 8328–8342. DOI: 10.1021/jm2007326. Full text for comparative data on (S)-3 enantiomer. View Source
